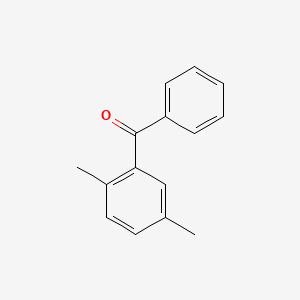

(2,5-Dimethylphenyl)(phenyl)methanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dimethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCBRWRFLHBSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960835 | |

| Record name | (2,5-Dimethylphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4044-60-4 | |

| Record name | 2,5-Dimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4044-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-Dimethylphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (2,5-Dimethylphenyl)(phenyl)methanone (CAS No. 4044-60-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dimethylphenyl)(phenyl)methanone, also known as 2,5-dimethylbenzophenone, is an aromatic ketone that belongs to the benzophenone family of compounds. The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The strategic placement of substituents on the phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for (2,5-Dimethylphenyl)(phenyl)methanone, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

(2,5-Dimethylphenyl)(phenyl)methanone is a solid at room temperature with a relatively low melting point. The presence of the two methyl groups on one of the phenyl rings introduces steric hindrance around the carbonyl group, which can influence its reactivity.[6]

| Property | Value | Source(s) |

| CAS Number | 4044-60-4 | [7][8] |

| Molecular Formula | C₁₅H₁₄O | [7] |

| Molecular Weight | 210.27 g/mol | [7] |

| Melting Point | 33-36 °C | [6][7][9] |

| Boiling Point | Not available | |

| Density | Not available | |

| Flash Point | 113 °C | [7][9] |

| Refractive Index (n20/D) | 1.588 | [6][9] |

| Solubility | Expected to be soluble in common organic solvents such as acetone, ethanol, and dichloromethane, and insoluble in water. |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The protons on the dimethyl-substituted ring will be in different chemical environments and are expected to show complex splitting patterns due to their proximity to the carbonyl group and the other methyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Multiplet | 2H | Protons ortho to the carbonyl on the unsubstituted phenyl ring |

| ~ 7.5-7.6 | Multiplet | 3H | Protons meta and para to the carbonyl on the unsubstituted phenyl ring |

| ~ 7.1-7.3 | Multiplet | 3H | Aromatic protons on the dimethyl-substituted phenyl ring |

| ~ 2.4 | Singlet | 3H | Methyl protons |

| ~ 2.3 | Singlet | 3H | Methyl protons |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region, along with signals for the aromatic and methyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~ 197 | C=O (carbonyl) |

| ~ 125-140 | Aromatic carbons |

| ~ 21 | Methyl carbons |

Infrared (IR) Spectroscopy

The IR spectrum of (2,5-Dimethylphenyl)(phenyl)methanone is expected to exhibit a strong absorption band characteristic of the carbonyl group, as well as bands corresponding to the aromatic C-H and C=C bonds. An IR spectrum for this compound is available from the NIST Chemistry WebBook, confirming its spectral characteristics.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1660 | Strong | C=O stretch |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 1600, 1450 | Medium | Aromatic C=C stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (from methyl groups) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak at m/z = 210. Key fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group.

| m/z | Assignment |

| 210 | [M]⁺ (Molecular ion) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 105 | [C₈H₉]⁺ (Dimethylphenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Synthesis and Reactivity

(2,5-Dimethylphenyl)(phenyl)methanone is typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of p-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[11][12][13] The ortho- and para-directing nature of the methyl groups on p-xylene leads to the formation of the desired product.[14]

Caption: Synthesis of (2,5-Dimethylphenyl)(phenyl)methanone via Friedel-Crafts Acylation.

The reactivity of (2,5-Dimethylphenyl)(phenyl)methanone is influenced by the steric hindrance provided by the ortho-methyl group. This can affect the accessibility of the carbonyl group to nucleophiles.[6] Like other ortho-substituted benzophenones, it can undergo photoenolization upon UV irradiation.[7]

Illustrative Experimental Protocol: Friedel-Crafts Acylation

The following protocol is an adaptation of a general procedure for the synthesis of unsymmetrical benzophenones and serves as an illustrative guide.[11]

Materials:

-

p-Xylene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of p-xylene (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of p-xylene and benzoyl chloride dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford the pure (2,5-Dimethylphenyl)(phenyl)methanone.

Safety and Handling

(2,5-Dimethylphenyl)(phenyl)methanone is classified as an irritant.[1][7] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety protocols should be followed when handling this compound. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Caption: Chemical structure of (2,5-Dimethylphenyl)(phenyl)methanone.

Applications in Research and Drug Development

The benzophenone core is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.[1][2][3][4][5] While specific applications for (2,5-Dimethylphenyl)(phenyl)methanone are not extensively documented, its structure makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic properties. The steric and electronic environment of the carbonyl group, influenced by the ortho- and meta-methyl substituents, can be exploited to design molecules with specific target affinities. Researchers can utilize this compound as a starting material for the development of novel kinase inhibitors, anti-proliferative agents, or probes for studying biological processes.

Conclusion

(2,5-Dimethylphenyl)(phenyl)methanone is a readily accessible aromatic ketone with potential applications as a building block in organic synthesis and medicinal chemistry. This guide has provided a summary of its known chemical and physical properties, a representative synthetic protocol, predicted spectroscopic data for its characterization, and essential safety information. Further research into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

-

(2,5-Dimethylphenyl)(phenyl)methanone | 4044-60-4. (n.d.). BuyersGuideChem. Retrieved January 11, 2026, from [Link]

-

Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. (2014). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Yadav, G., & Sharma, S. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1435-1455. [Link]

-

Khan, I., et al. (2022). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Körner, A., et al. (2020). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Gels, 6(4), 36. [Link]

-

Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). SpringerLink. Retrieved January 11, 2026, from [Link]

-

2,5-Dimethylbenzophenone. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

-

Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware, Department of Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]

-

Porter, G., & Tchir, M. F. (1971). Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3772-3777. [Link]

-

PubChem. (n.d.). 2,5-Dimethylbenzophenone. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

bis(2,5-dimethylphenyl)methanone. (2025, May 20). ChemSynthesis. Retrieved January 11, 2026, from [Link]

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). MDPI. Retrieved January 11, 2026, from [Link]

-

2,5-Dimethylbenzophenone | 4044-60-4. (n.d.). BuyersGuideChem. Retrieved January 11, 2026, from [Link]

-

Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]

- WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore. (2020). Google Patents.

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved January 11, 2026, from [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379). (n.d.). NP-MRD. Retrieved January 11, 2026, from [Link]

-

¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

-

2,4-Dimethylbenzophenone. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

2,5-Dimethylphenol. (n.d.). FooDB. Retrieved January 11, 2026, from [Link]

-

Methanone, (4-methylphenyl)phenyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

-

Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Ethanone, 1-(2,5-dimethylphenyl)-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

-

Methanone, - - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

(4,5-Dimethoxy-2-methyl-phenyl)-(3,4-dimethoxyphenyl)methanone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

(2,5-Dimethyl-phenyl)-phenyl-methanone. (n.d.). Rieke Metals Products & Services. Retrieved January 11, 2026, from [Link]

-

2,5-Dimethylbenzophenone [CAS: 4044-60-4]. (n.d.). Ivy Fine Chemicals. Retrieved January 11, 2026, from [Link]

-

(4-Hydroxy-2,5-dimethylphenyl)phenylmethanone. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. 2,5-DIMETHYLBENZOPHENONE | 4044-60-4 [chemicalbook.com]

- 7. Photoenolization of ortho-substituted benzophenones by flash photolysis - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. (2,5-Dimethylphenyl)(phenyl)methanone | 4044-60-4 - BuyersGuideChem [buyersguidechem.com]

- 9. 2,5-Dimethylbenzophenone | 4044-60-4 - BuyersGuideChem [buyersguidechem.com]

- 10. 2,5-Dimethylbenzophenone [webbook.nist.gov]

- 11. Friedel-Crafts Acylation [www1.udel.edu]

- 12. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 13. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 14. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Synthesis of (2,5-Dimethylphenyl)(phenyl)methanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,5-Dimethylphenyl)(phenyl)methanone, a valuable ketone intermediate in organic synthesis. The core of this guide focuses on the strategic application of the Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical aspects of reaction optimization, safety, and product purification. This document is intended to serve as a practical and authoritative resource for researchers engaged in synthetic chemistry and drug development.

Introduction: The Significance of Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a fundamental set of reactions for attaching substituents to an aromatic ring.[1] The acylation variant is particularly powerful as it introduces a ketone functionality, a versatile handle for further synthetic transformations. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction is generally free from polysubstitution and carbocation rearrangement issues, affording cleaner and more predictable outcomes.[2][3]

The target molecule, (2,5-Dimethylphenyl)(phenyl)methanone, also known as 2,5-dimethylbenzophenone, is a diaryl ketone. Such structures are prevalent in medicinal chemistry and materials science. This guide will specifically address the synthesis of this ketone via the acylation of p-xylene with benzoyl chloride, a classic and efficient approach.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into several key steps, each crucial for the successful formation of the desired product.

Step 1: Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, benzoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][4] The aluminum chloride coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[3]

Step 2: Electrophilic Attack on the Aromatic Ring

The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

Step 3: Restoration of Aromaticity

A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[1][2] This deprotonation step restores the aromaticity of the ring, yielding the ketone product.

Step 4: Formation of a Ketone-Lewis Acid Complex

The product ketone, being a moderate Lewis base, readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1] This complexation is a key feature of Friedel-Crafts acylation and necessitates the use of stoichiometric or even slightly excess amounts of the catalyst, as it is not regenerated during the reaction.[1][3] The desired ketone is liberated from this complex during the aqueous workup.[1]

Below is a diagram illustrating the reaction mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of (2,5-Dimethylphenyl)(phenyl)methanone. Adherence to safety precautions is paramount.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| p-Xylene | 106.16 | 50 mL | ~0.43 | ≥99% |

| Benzoyl Chloride | 140.57 | 10 mL | ~0.086 | ≥99% |

| Anhydrous Aluminum Chloride | 133.34 | 12 g | ~0.090 | ≥98% |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - | 37% |

| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - | - |

| Ice | - | 100 g | - | - |

Safety Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[5][6][7] Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[5][8] Keep away from moisture.[6] In case of a spill, do not use water; smother with dry sand.[6]

-

Benzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

-

Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care, wearing appropriate PPE.

Reaction Setup and Procedure

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Initial Setup: In the fume hood, charge the flask with anhydrous aluminum chloride (12 g, ~0.090 mol) and anhydrous dichloromethane (50 mL).

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Addition of p-Xylene: To the dropping funnel, add a solution of p-xylene (50 mL, ~0.43 mol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

Addition of Benzoyl Chloride: Prepare a solution of benzoyl chloride (10 mL, ~0.086 mol) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0°C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL) in a beaker.[10] This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood. The purpose of the acid is to hydrolyze the ketone-AlCl₃ complex and dissolve any aluminum salts.[9][11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product, a yellowish oil or low-melting solid, can be purified by one of the following methods:

-

Vacuum Distillation: For larger scale reactions, vacuum distillation is an effective method for purification.[12]

-

Recrystallization: The product can be recrystallized from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Characterization:

The identity and purity of the synthesized (2,5-Dimethylphenyl)(phenyl)methanone can be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the aromatic and methyl proton signals in the expected regions and with the correct integrations.

-

¹³C NMR Spectroscopy: To identify the carbonyl carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy: To detect the characteristic C=O stretching frequency of the ketone.

-

Melting Point: The literature melting point is 33-36 °C.[13]

Discussion: Key Considerations for a Successful Synthesis

-

Reagent Purity: The use of anhydrous reagents and solvents is critical for the success of the Friedel-Crafts acylation. Moisture will react with and deactivate the aluminum chloride catalyst.[11]

-

Catalyst Stoichiometry: As the AlCl₃ forms a complex with the product ketone, a stoichiometric amount or a slight excess is required for the reaction to go to completion.[1]

-

Temperature Control: The reaction is exothermic, and maintaining a low temperature during the addition of reagents is important to prevent side reactions and ensure good yields.

-

Isomeric Purity: The acylation of p-xylene is generally regioselective, yielding the 2-acylated product as the major isomer due to the directing effects of the two methyl groups. However, isomerization of p-xylene to m-xylene under the reaction conditions can lead to the formation of other isomers.[14] Lowering the reaction temperature can help minimize this.[14]

Conclusion

The Friedel-Crafts acylation of p-xylene with benzoyl chloride is a robust and efficient method for the synthesis of (2,5-Dimethylphenyl)(phenyl)methanone. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable ketone intermediate in high yield and purity. This guide provides the necessary theoretical background and practical steps to empower scientists in their synthetic endeavors.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

-

Redox. Safety Data Sheet Aluminium Chloride Revision 5, Date 06 Sep 2022. [Link]

-

Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ACS Publications. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

- Google Patents.

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]

-

ResearchGate. C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using... [Link]

- Google Patents.

-

New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

BuyersGuideChem. (2,5-Dimethylphenyl)(phenyl)methanone | 4044-60-4. [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

-

YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]

-

Pearson+. Draw the product(s) of each of the following reactions:c. p-xylen... [Link]

-

National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

ResearchGate. The Friedel–Crafts alkylation reaction of p-xylene with benzyl chloride... [Link]

-

ChemSynthesis. bis(2,5-dimethylphenyl)methanone. [Link]

-

MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

-

Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

-

Rieke Metals. (2,5-Dimethyl-phenyl)-phenyl-methanone. [Link]

-

Semantic Scholar. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. [Link]

- Google Patents. Method for producing 2,5-dimethylphenyl acetic acid.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 5. redox.com [redox.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. nj.gov [nj.gov]

- 8. carlroth.com [carlroth.com]

- 9. youtube.com [youtube.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. youtube.com [youtube.com]

- 12. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]

- 13. (2,5-Dimethylphenyl)(phenyl)methanone | 4044-60-4 - BuyersGuideChem [buyersguidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Architectural Nuances of Substituted Benzophenones: A Technical Guide to the Crystal Structure of (2,5-Dimethylphenyl)(phenyl)methanone and Its Derivatives

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and structural characteristics of (2,5-Dimethylphenyl)(phenyl)methanone and its derivatives. Benzophenones are a pivotal class of organic compounds with wide-ranging applications, from photoinitiators in polymer chemistry to key scaffolds in medicinal chemistry. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, an analysis of crystallographic data, and insights into the non-covalent interactions that govern the crystal packing of these molecules. A particular focus is placed on a case study of (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone to illustrate the principles of crystal engineering in this family of compounds.

Introduction: The Significance of Benzophenone Scaffolds

Benzophenones, characterized by a central carbonyl group bonded to two phenyl rings, are more than just simple aromatic ketones. They are foundational structures in a multitude of scientific disciplines. In materials science, their photochemical properties are harnessed in UV curing and photolithography. In medicinal chemistry, the benzophenone moiety is a common pharmacophore found in drugs exhibiting a range of biological activities, including antifungal and anti-inflammatory properties[1]. The substitution pattern on the phenyl rings is a critical determinant of a molecule's function, influencing its electronic properties, conformation, and, crucially, its interactions with biological targets or other molecules in a material.

The crystal structure of a benzophenone derivative dictates its solid-state properties, such as melting point, solubility, and stability, which are of paramount importance in pharmaceutical development and materials science. Understanding the interplay between molecular conformation and crystal packing is therefore essential for the rational design of new materials and active pharmaceutical ingredients (APIs). This guide will delve into the methodologies used to elucidate these structures, focusing on the synthesis, crystallization, and X-ray diffraction analysis of (2,5-Dimethylphenyl)(phenyl)methanone derivatives.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of (2,5-Dimethylphenyl)(phenyl)methanone and its derivatives is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction provides a versatile and efficient route to a wide array of substituted benzophenones.

Experimental Protocol: Synthesis of (2,5-Dimethylphenyl)(phenyl)methanone Derivatives

This protocol outlines the synthesis of a representative derivative, (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, via Friedel-Crafts acylation. The principles of this procedure can be adapted for the synthesis of the parent compound and other derivatives.

Materials:

-

2,5-Dimethylphenol (or p-xylene for the parent compound)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add a solution of 2,5-dimethylphenol (1.0 equivalent) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is a widely used and effective method for growing crystals of organic compounds.

Materials:

-

Purified (2,5-Dimethylphenyl)(phenyl)methanone derivative

-

A suitable solvent or solvent system (e.g., ethanol, chloroform, ethyl acetate/hexane)

-

Small, clean crystallization vessel (e.g., vial, test tube)

-

Parafilm or aluminum foil

Procedure:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature or with gentle heating.

-

Filter the solution through a syringe filter or a cotton plug to remove any particulate matter.

-

Transfer the clear solution to a clean crystallization vessel.

-

Cover the vessel with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

-

Place the vessel in a vibration-free environment at a constant temperature.

-

Monitor the vessel over several days to weeks for the formation of single crystals.

-

Once suitable crystals have formed, they can be carefully harvested for analysis.

X-Ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. This method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the overall molecular conformation.

Principles of X-Ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern. The angles and intensities of the diffracted beams are governed by Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence. By analyzing the diffraction pattern, the electron density map of the molecule can be reconstructed, and from this, the positions of the individual atoms can be determined.

Case Study: Crystal Structure of (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone

A study on (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone (C₁₅H₁₄O₂) provides a concrete example of the insights gained from X-ray crystallography[1].

Crystallographic Data:

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.26 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.1392 (10) |

| b (Å) | 8.1386 (7) |

| c (Å) | 23.665 (2) |

| Volume (ų) | 2338.0 (3) |

| Z | 8 |

Data obtained from reference[1].

Molecular Conformation: The analysis of the crystal structure reveals that the two aromatic rings in the molecule are not coplanar. The dihedral angle between the phenyl ring and the 2,5-dimethylphenyl ring is 61.95 (4)°[1]. This significant twist is a common feature in benzophenones and is a result of steric hindrance between the ortho-hydrogens of the two rings and the carbonyl group. This conformation has a profound impact on the electronic conjugation between the rings and the carbonyl group.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent interactions. These interactions, although individually weak, collectively determine the stability and physical properties of the crystal.

Hydrogen Bonding

In the crystal structure of (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone, the hydroxyl group plays a dominant role in directing the crystal packing through hydrogen bonding. A strong O—H···O hydrogen bond is observed between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule[1]. This interaction links the molecules into chains.

Weak C—H···O and C—H···π Interactions

In addition to strong hydrogen bonds, weaker interactions also contribute significantly to the overall crystal stability. In the case of the studied derivative, C—H···O interactions involving the methyl and aromatic C-H groups and the carbonyl and hydroxyl oxygens are present[1]. Furthermore, C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also commonly observed in the crystal structures of benzophenone derivatives.

π···π Stacking Interactions

The aromatic rings of benzophenones can engage in π···π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions can be in a face-to-face or offset (displaced) arrangement and are crucial in the packing of many aromatic compounds.

Spectroscopic and Computational Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic and computational methods offer complementary information about the molecule in different states and provide deeper insights into its electronic properties.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of (2,5-Dimethylphenyl)(phenyl)methanone is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1640-1660 cm⁻¹. The spectrum will also feature characteristic absorptions for aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both the phenyl and the dimethylphenyl rings, as well as singlets for the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). Separate signals would be observed for the aromatic carbons and the two methyl carbons.

-

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to predict the minimum energy conformation of (2,5-Dimethylphenyl)(phenyl)methanone in the gas phase. These calculations can provide theoretical values for bond lengths, bond angles, and the dihedral angle between the phenyl rings, which can then be compared with experimental data from X-ray crystallography. Furthermore, computational methods can be used to calculate theoretical spectroscopic data (IR and NMR) to aid in the interpretation of experimental spectra.

Conclusion

The crystal structure of (2,5-Dimethylphenyl)(phenyl)methanone and its derivatives is a result of a delicate balance between intramolecular steric effects, which dictate the molecular conformation, and a network of intermolecular interactions that govern the crystal packing. This guide has provided a comprehensive overview of the key aspects of studying these fascinating molecules, from their synthesis and crystallization to their detailed structural analysis using X-ray diffraction and complementary spectroscopic and computational techniques. A thorough understanding of these principles is indispensable for researchers and professionals aiming to design and develop new benzophenone-based materials and pharmaceuticals with tailored properties and functions. The presented protocols and analyses serve as a practical resource to guide future investigations in this important area of chemical science.

References

- Naldoni, F. J., et al. (2009). Bioorganic & Medicinal Chemistry, 17(12), 4172-4178.

- Selvi, S. T., et al. (2003). European Journal of Medicinal Chemistry, 38(4), 395-401.

- Naveen, S., et al. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(11), o5034-o5036.

- Cox, P. J., et al. (2008). Acta Crystallographica Section B: Structural Science, 64(2), 206-216.

- Etter, M. C. (1990). Accounts of Chemical Research, 23(4), 120-126.

- Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Farrugia, L. J. (1997). Journal of Applied Crystallography, 30(5), 565.

- Macrae, C. F., et al. (2006). Journal of Applied Crystallography, 39(3), 453-457.

- Nardelli, M. (1995). Journal of Applied Crystallography, 28(5), 659.

-

Quiroga, J., et al. (2009). (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2614. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of (2,5-Dimethylphenyl)(phenyl)methanone

This guide provides a comprehensive overview of the key physical properties of (2,5-Dimethylphenyl)(phenyl)methanone, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining these fundamental characteristics. The methodologies presented are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction to (2,5-Dimethylphenyl)(phenyl)methanone

(2,5-Dimethylphenyl)(phenyl)methanone, also known as 2,5-dimethylbenzophenone, is an aromatic ketone. Its structure, featuring a benzoyl group attached to a p-xylene ring, influences its physical properties. Understanding the melting and boiling points is crucial for various applications, including synthesis purification, formulation development, and material characterization. The purity of the compound significantly impacts these values, with impurities typically causing a depression and broadening of the melting point range.

Core Physical Properties

The accurate determination of the melting and boiling points of (2,5-Dimethylphenyl)(phenyl)methanone is essential for its characterization. These properties are intrinsic to the compound's identity and purity.

| Physical Property | Value | Source |

| Melting Point | 33-36 °C | [1] |

| Boiling Point | Not Experimentally Determined (Estimated >300 °C) | N/A |

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting and boiling points of (2,5-Dimethylphenyl)(phenyl)methanone. The choice of method may depend on the available equipment and the required level of precision.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

This classical method relies on visual observation of the phase transition of a small sample in a capillary tube heated in a controlled manner.[4][5][6]

Protocol:

-

Sample Preparation:

-

Ensure the (2,5-Dimethylphenyl)(phenyl)methanone sample is dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb.

-

Fill a Thiele tube with a high-boiling, non-flammable liquid (e.g., silicone oil) to a level just above the side-arm.

-

Clamp the Thiele tube to a retort stand.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil.[4][6]

-

-

Measurement:

-

Gently heat the side-arm of the Thiele tube with a micro-burner or Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heating.[4]

-

Observe the sample closely.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point.[5]

-

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point.[7]

Protocol:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the (2,5-Dimethylphenyl)(phenyl)methanone sample into a clean DSC pan.

-

Hermetically seal the pan.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the experimental parameters: typically a heating rate of 1-10 °C/min under an inert atmosphere (e.g., nitrogen). Slower heating rates can provide better resolution.[8]

-

Initiate the temperature scan from a temperature well below the expected melting point to a temperature above it.

-

-

Data Analysis:

-

The melting process will be observed as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.[8]

-

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

The Siwoloboff method is a micro-scale technique for determining the boiling point of a small quantity of liquid.[9][10]

Protocol:

-

Sample Preparation:

-

Place a small amount (a few drops) of liquid (2,5-Dimethylphenyl)(phenyl)methanone into a small-diameter test tube (fusion tube).

-

Take a capillary tube sealed at one end.

-

Place the capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with silicone oil), making sure the sample is below the oil level.

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling and its vapor is filling the capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube. The boiling point is the temperature at which the stream of bubbles stops, and the liquid is drawn up into the capillary tube.[9][10] This occurs when the external pressure equals the vapor pressure of the liquid.

-

Record this temperature.

-

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Conclusion

This guide has provided a detailed overview of the melting and estimated boiling points of (2,5-Dimethylphenyl)(phenyl)methanone. The experimental protocols described for both classical and modern analytical techniques offer a robust framework for the accurate determination of these fundamental physical properties. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is paramount for research, development, and quality control in the chemical and pharmaceutical sciences.

References

-

Siwoloboff method. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Melting Point: Using the Thiele Tube. (n.d.). Timstar. Retrieved January 17, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Thiele tube. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Determination of Boiling Point Using Siwoloboff's Method. (2025, May 29). Filo. Retrieved January 17, 2026, from [Link]

-

Tube for melting point measurement according to Thiele. (n.d.). LAB Comercial. Retrieved January 17, 2026, from [Link]

-

EU A.2: Boiling temperature. (n.d.). ibacon GmbH. Retrieved January 17, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

-

Determination of The Boiling Point by The Siwoloboff Method. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (2018). Journal of Chemical Education. [Link]

-

(2,5-Dimethylphenyl)(phenyl)methanone. (n.d.). BuyersGuideChem. Retrieved January 17, 2026, from [Link]

-

Benzophenone. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. (2020). Molecules. [Link]

-

Benzophenone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

bis(2,5-dimethylphenyl)methanone. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

-

Benzophenone. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2017). Biophysical Chemistry. [Link]

-

Evaluation of USP melting point standards by differential scanning calorimetry. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Ethanone, 1-(2,5-dimethylphenyl)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Differential Scanning Calorimetry. (n.d.). Simon Fraser University. Retrieved January 17, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved January 17, 2026, from [Link]

Sources

- 1. (2,5-Dimethylphenyl)(phenyl)methanone | 4044-60-4 - BuyersGuideChem [buyersguidechem.com]

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. Benzophenone | 119-61-9 [chemicalbook.com]

- 4. timstar.co.uk [timstar.co.uk]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. labcomercial.com [labcomercial.com]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 10. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

An In-Depth Technical Guide to (2,5-Dimethylphenyl)(phenyl)methanone: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (2,5-Dimethylphenyl)(phenyl)methanone, a diaryl ketone of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and potential therapeutic applications.

Core Chemical Identity and Properties

(2,5-Dimethylphenyl)(phenyl)methanone, also known as 2,5-dimethylbenzophenone, is an aromatic ketone featuring a benzoyl group attached to a p-xylene ring. This substitution pattern confers specific physicochemical properties that are of interest in the development of novel chemical entities.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Chemical Identifiers

For unambiguous identification and to facilitate literature and database searches, the following identifiers are critical:

| Identifier | Value |

| CAS Number | 4044-60-4[1][2] |

| IUPAC Name | (2,5-Dimethylphenyl)(phenyl)methanone |

| Synonyms | 2,5-Dimethylbenzophenone, 2-Benzoyl-p-xylene[1] |

Physicochemical Properties

The physical state and solubility of a compound are pivotal in designing experimental protocols, from synthesis to biological assays.

| Property | Value | Source |

| Melting Point | 33-36 °C | [1] |

| Flash Point | 113 °C | [1] |

| Appearance | Not specified in detail, but likely a low-melting solid or oil at room temperature. |

Synthesis of (2,5-Dimethylphenyl)(phenyl)methanone: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of diaryl ketones, including (2,5-Dimethylphenyl)(phenyl)methanone, is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a robust pathway to form the crucial carbon-carbon bond between the aromatic rings and the carbonyl group.

Reaction Principle and Causality

The Friedel-Crafts acylation involves the reaction of an aromatic substrate, in this case, p-xylene, with an acylating agent, benzoyl chloride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The choice of a Lewis acid is critical as it polarizes the acyl halide, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of p-xylene. The methyl groups on the xylene ring are activating and ortho-, para-directing, leading to substitution at the position ortho to one of the methyl groups.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of (2,5-Dimethylphenyl)(phenyl)methanone via Friedel-Crafts acylation.

Materials:

-

p-Xylene (anhydrous)

-

Benzoyl chloride (freshly distilled)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. Following this, add a solution of p-xylene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the protons on both the phenyl and dimethylphenyl rings. Two distinct singlets for the two methyl groups would be expected in the upfield region (around 2.3-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon in the downfield region (typically 190-200 ppm). Multiple signals in the aromatic region (120-140 ppm) would correspond to the carbons of the two aromatic rings, and two signals in the aliphatic region (around 20 ppm) for the methyl carbons.

-

FTIR: The infrared spectrum would be characterized by a strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the diaryl ketone. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The substitution pattern on the phenyl rings is a critical determinant of the compound's pharmacological properties.

Anticancer and Anti-inflammatory Potential

Substituted benzophenones have demonstrated significant potential as anticancer and anti-inflammatory agents.[3][5] The presence of lipophilic methyl groups on the phenyl ring, as in (2,5-Dimethylphenyl)(phenyl)methanone, can enhance cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. Research has shown that benzophenone derivatives with methyl substitutions can exhibit potent anti-inflammatory activity.[3] Furthermore, various benzophenone analogs have shown strong inhibitory activity against cancer cell lines.[5]

Scaffold for Novel Therapeutics

(2,5-Dimethylphenyl)(phenyl)methanone serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The carbonyl group can be a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. The specific 2,5-dimethyl substitution pattern can be explored to optimize binding affinity and selectivity for various biological targets.

Safety and Handling

As a laboratory chemical, (2,5-Dimethylphenyl)(phenyl)methanone should be handled with appropriate safety precautions.

-

Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Caption: Key Safety and Handling Procedures.

Conclusion

(2,5-Dimethylphenyl)(phenyl)methanone is a diaryl ketone with well-defined chemical properties and a straightforward synthetic route via Friedel-Crafts acylation. Its structural features, particularly the dimethyl-substituted phenyl ring, make it an intriguing scaffold for the development of novel therapeutic agents, especially in the areas of oncology and inflammation. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this versatile molecule in their drug discovery endeavors.

References

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Scientific Reports. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). RSC Advances. [Link]

-

(2,5-Dimethylphenyl)(phenyl)methanone Product Page. BuyersGuideChem. [Link]

-

Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Advances. [Link]

-

C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using... ResearchGate. [Link]

Sources

- 1. (2,5-Dimethylphenyl)(phenyl)methanone | 4044-60-4 - BuyersGuideChem [buyersguidechem.com]

- 2. (2,5-DIMETHYLPHENYL)(PHENYL)METHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

An In-depth Technical Guide to (2,5-Dimethylphenyl)(phenyl)methanone for Drug Discovery Professionals

This guide provides a comprehensive technical overview of (2,5-Dimethylphenyl)(phenyl)methanone, a substituted benzophenone with significant potential as a scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, spectroscopic characterization, and its promising role in the design of novel therapeutic agents. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Chemical Identity and Properties

(2,5-Dimethylphenyl)(phenyl)methanone , also known by its common synonym 2,5-Dimethylbenzophenone , is an aromatic ketone that belongs to the benzophenone family. The benzophenone core is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic drugs.[1][2]

IUPAC Name: (2,5-Dimethylphenyl)(phenyl)methanone

Synonyms:

-

2,5-Dimethylbenzophenone

-

2-Benzoyl-p-xylene

-

1,4-Dimethyl-2-benzoylbenzene

-

Phenyl 2,5-xylyl ketone

-

2,5-Xylylphenyl ketone[3]

CAS Number: 4044-60-4[3]

Molecular Formula: C₁₅H₁₄O[3]

Molecular Weight: 210.27 g/mol [3]

The structural representation of (2,5-Dimethylphenyl)(phenyl)methanone is provided below:

Table 1: Physicochemical Properties of (2,5-Dimethylphenyl)(phenyl)methanone

| Property | Value | Reference(s) |

| Melting Point | 33-36 °C | [3] |

| Boiling Point | >200 °C (est.) | [4] |

| Flash Point | 113 °C | [3] |

| Appearance | Off-white to yellow solid or liquid | [5] |

| Solubility | Soluble in organic solvents such as dichloromethane, acetone, and ethyl acetate. Insoluble in water. | General Knowledge |

Synthesis and Mechanism

The primary and most efficient method for the synthesis of (2,5-Dimethylphenyl)(phenyl)methanone is the Friedel-Crafts acylation of p-xylene with benzoyl chloride.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4]

The causality behind this experimental choice lies in the generation of a highly electrophilic acylium ion from the reaction of benzoyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich p-xylene ring. The methyl groups on the xylene ring are activating and ortho-, para-directing. Acylation occurs at the ortho position to one of the methyl groups (and meta to the other), which is sterically less hindered than the position between the two methyl groups.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Synthesis of (2,5-Dimethylphenyl)(phenyl)methanone

This protocol is adapted from a similar, well-established Friedel-Crafts acylation procedure for a structurally related compound.[7]

Materials:

-

p-Xylene (1.0 equivalent)

-

Benzoyl chloride (1.1 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

-

In the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the mixture in an ice bath to 0-5°C.

-

In the dropping funnel, prepare a solution of p-xylene (1.0 eq.) and benzoyl chloride (1.1 eq.) in anhydrous dichloromethane.

-

Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting materials. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and by its melting point.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of (2,5-Dimethylphenyl)(phenyl)methanone exhibits characteristic absorption bands that confirm its structure. The most prominent feature is the strong carbonyl (C=O) stretching vibration.

Figure 1: Infrared Spectrum of (2,5-Dimethylphenyl)(phenyl)methanone

Source: NIST Chemistry WebBook[8]

Table 2: Key IR Absorption Bands for (2,5-Dimethylphenyl)(phenyl)methanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1660 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C ring stretches |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ 7.8-7.4 (m, 5H): Protons of the unsubstituted phenyl ring.

-

δ 7.3-7.1 (m, 3H): Protons of the disubstituted phenyl ring.

-

δ 2.4 (s, 3H): Protons of one of the methyl groups.

-

δ 2.3 (s, 3H): Protons of the other methyl group.

¹³C NMR (Predicted):

-

δ ~197: Carbonyl carbon (C=O).

-

δ ~138-128: Aromatic carbons.

-

δ ~21, ~20: Methyl carbons.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of the isomeric (2,4-Dimethylphenyl)(phenyl)methanone shows a prominent molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of the compound.[10] A similar fragmentation pattern is expected for (2,5-Dimethylphenyl)(phenyl)methanone.

Expected Fragmentation Pattern:

-

m/z 210: Molecular ion [M]⁺.

-

m/z 195: Loss of a methyl group [M-CH₃]⁺.

-

m/z 105: Benzoyl cation [C₆H₅CO]⁺.

-

m/z 77: Phenyl cation [C₆H₅]⁺.

Applications in Drug Development

The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][11] The specific substitution pattern on the phenyl rings is a critical determinant of the compound's biological and pharmacological properties.

(2,5-Dimethylphenyl)(phenyl)methanone serves as a valuable starting material and scaffold for the synthesis of novel derivatives with potential therapeutic applications. The dimethylphenyl moiety allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.

Potential Therapeutic Areas:

-

Anticancer Agents: Many benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12][13] The lipophilic nature of the (2,5-Dimethylphenyl)(phenyl)methanone core can facilitate cell membrane permeability, a desirable property for anticancer drugs.

-

Anti-inflammatory Drugs: Benzophenones are known to inhibit key inflammatory mediators such as TNF-α and IL-6.[1] The synthesis of derivatives of (2,5-Dimethylphenyl)(phenyl)methanone could lead to the discovery of novel anti-inflammatory agents.

-

Antimicrobial Agents: The benzophenone framework has been incorporated into compounds with potent antibacterial and antifungal activities.[11][14]

-

CNS-active Agents: The structural similarity of benzophenones to certain classes of central nervous system drugs suggests that derivatives of (2,5-Dimethylphenyl)(phenyl)methanone could be explored for applications in neuropharmacology.

Caption: Drug Discovery Potential of the Scaffold.

Safety and Handling